
(R,R)-(-)-1,2-cycloheptanediol
Overview
Description
(R,R)-(-)-1,2-cycloheptanediol is a chiral diol compound with two hydroxyl groups attached to a seven-membered cycloheptane ring. This compound is notable for its enantiomeric purity and is often used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R)-(-)-1,2-cycloheptanediol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of cycloheptene using a chiral catalyst. This reaction typically employs osmium tetroxide in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of chiral catalysts and ligands is crucial to achieving the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(R,R)-(-)-1,2-cycloheptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cycloheptanol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptane derivatives, depending on the substituent introduced.
Scientific Research Applications
(R,R)-(-)-1,2-cycloheptanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which (R,R)-(-)-1,2-cycloheptanediol exerts its effects is primarily through its interaction with chiral catalysts and enzymes. The compound’s chiral centers allow it to participate in stereoselective reactions, influencing the formation of specific enantiomers in the products. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the active sites of catalysts or enzymes.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(+)-1,2-cycloheptanediol: The enantiomer of (R,R)-(-)-1,2-cycloheptanediol, with opposite optical rotation.
1,2-cyclohexanediol: A similar diol with a six-membered ring instead of a seven-membered ring.
1,2-cyclooctanediol: A similar diol with an eight-membered ring.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
Properties
IUPAC Name |
(1R,2R)-cycloheptane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPXGEIQTVPI-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308573 | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108268-28-6, 13553-19-0 | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108268-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-1,2-Cycloheptanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13553-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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